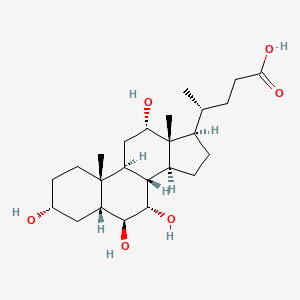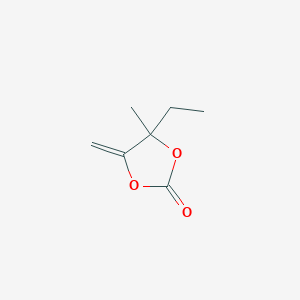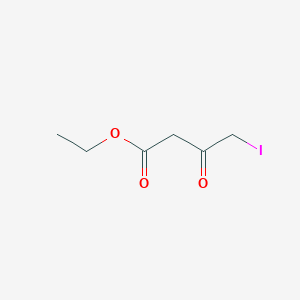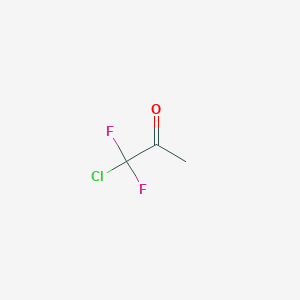
1-Chloro-1,1-difluoropropan-2-one
Overview
Description
1-Chloro-1,1-difluoropropan-2-one is a chemical compound with the molecular formula C3H3ClF2O . It has a molecular weight of 128.51 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 3 Hydrogen atoms, 3 Carbon atoms, 1 Oxygen atom, 2 Fluorine atoms, and 1 Chlorine atom . This makes a total of 10 atoms .Scientific Research Applications
Kinetics and Decomposition
The kinetics and decomposition of related compounds, such as 1-chloro-1,1-difluoroethane, have been extensively studied to understand their behavior under various conditions. For instance, the decomposition of 1-chloro-1,1-difluoroethane by radical chain reactions has been examined in a flow reactor, providing insights into the kinetics of similar compounds like 1-Chloro-1,1-difluoropropan-2-one (Dong, Schneider, & Wolfrum, 1989).
Synthesis and Ionization
The synthesis and ionization of halogenated compounds offer valuable information for the synthesis of this compound. Research on 1,1-dihalogenonaphtho[b]cyclopropenes, for example, sheds light on the synthetic pathways that can be adapted for this compound (Müller & Thi, 1981).
Reductive Dechlorination
Studies on the reductive dechlorination of related compounds, such as 1,2,2-trichloro-1,1-difluoroethane, provide a basis for understanding the chemical reactions and potential industrial applications of this compound. This research is particularly relevant for waste material recycling and industrial scale production (Wang, Yang, & Xiang, 2013).
Pyrolysis Studies
The thermal decomposition and pyrolysis of alkyl fluorides, including compounds similar to this compound, have been studied to understand their stability and decomposition pathways under thermal stress (Cadman, Day, & Trotman‐Dickenson, 1971).
Molecular Structure Analysis
Investigations into the molecular structure of halogenated compounds, such as the 1-chloro-1-fluoroethylene-hydrogen fluoride complex, provide insights into the molecular interactions and structural characteristics of this compound (Leung, Marshall, Bozzi, Cohen, & Lam, 2011).
NMR Investigations
NMR studies on alkanes and alkenes, including those with halogen substituents, offer detailed insights into the chemical environment and molecular dynamics of compounds like this compound (Hinton & Jaques, 1975).
properties
IUPAC Name |
1-chloro-1,1-difluoropropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O/c1-2(7)3(4,5)6/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCWGONGYAOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523351 | |
| Record name | 1-Chloro-1,1-difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88257-33-4 | |
| Record name | 1-Chloro-1,1-difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




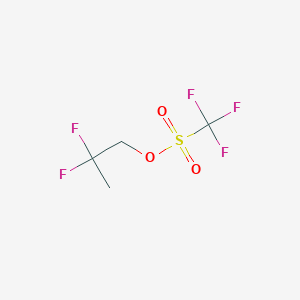
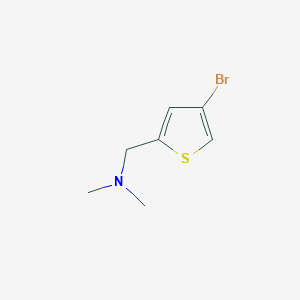



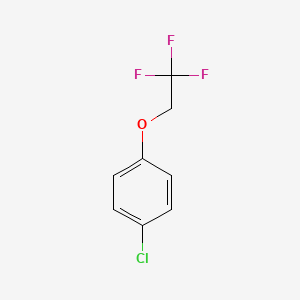
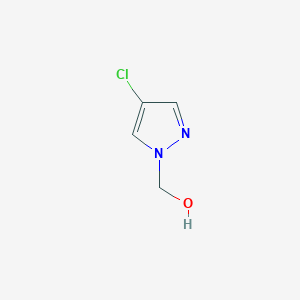
![Pyridine, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3031870.png)
